molecular formula C8H12N2O2S B3188635 N,4-dimethylbenzenesulfonohydrazide CAS No. 22547-51-9

N,4-dimethylbenzenesulfonohydrazide

Cat. No.: B3188635
CAS No.: 22547-51-9
M. Wt: 200.26 g/mol
InChI Key: NWHQWDAMGMGFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,4-dimethylbenzenesulfonohydrazide is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132041. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

22547-51-9

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

N,4-dimethylbenzenesulfonohydrazide

InChI

InChI=1S/C8H12N2O2S/c1-7-3-5-8(6-4-7)13(11,12)10(2)9/h3-6H,9H2,1-2H3

InChI Key

NWHQWDAMGMGFOF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)N

22547-51-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 100 mL three necked round bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel under an atmosphere of nitrogen was added THF (25 mL), methylhydrazine (2.53 g, 2.92 mL, 55 mmol), and triethylamine (4.35 g, 5.99 mL, 55 mmol). The temperature of the mixture was lowered to approximately 5° C. and 4-methylbenzenesulfonyl chloride (9.5 g, 50 mmol) dissolved in 25 mL of THF was added dropwise at a rate such that the temperature did not rise over 10° C. The cooling bath was removed and the mixture was allowed to stir overnight at RT. Ether (100 mL) was added to the reaction mixture and the resulting slurry was washed with water (50 mL), brine (50 mL), dried (Na2SO4), and the solvent was removed in vacuo to give 9.5 g (95% yield) of the title product. 1H NMR (CDCl3) δ 7.7 (d, 2H), 7.4 (d, 2H), 3.6 (s, b, 2H), 2.8 (s, 3H), 2.4 (s, 3H)
[Compound]
Name
three
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
methylhydrazine
Quantity
2.92 mL
Type
reactant
Reaction Step Three
Quantity
5.99 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
95%

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